3-chloro-5-methylbenzene-1,2-diol
Overview
Description
3-chloro-5-methylbenzene-1,2-diol, also known as Chlorocatechol or 3-Chlorocatechol, is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 g/mol . It is a derivative of catechol, containing both chlorine and methyl substituents on the benzene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-5-methylbenzene-1,2-diol can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-methylcatechol (3-methylbenzene-1,2-diol) using chlorine gas or other chlorinating agents under controlled conditions . The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methylbenzene-1,2-diol undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted catechols depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-methylbenzene-1,2-diol has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chloro-5-methylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s effects on biological systems are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
3-methylbenzene-1,2-diol: Lacks the chlorine substituent, making it less reactive in certain chemical reactions.
4-chloro-3-methylphenol: Similar structure but with different substitution pattern, leading to distinct chemical properties.
Uniqueness
3-chloro-5-methylbenzene-1,2-diol is unique due to the presence of both chlorine and methyl groups on the benzene ring, which enhances its reactivity and versatility in chemical synthesis . This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-5-methylbenzene-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSFVRPGDZCMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300083 | |
Record name | 3-Chloro-5-methyl-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-66-3 | |
Record name | 3-Chloro-5-methyl-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3978-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methyl-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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